Regiochemical Identity: 8‑Methoxy vs. 7‑Methoxy Substitution
The methoxy group at the 8‑position creates a distinct electronic and steric environment compared to the 7‑methoxy isomer (CAS 46180‑98‑7). In published structure–activity studies on 1,7‑disubstituted benzazepines, moving substituents by a single ring position changed nNOS selectivity by >100‑fold [REFS‑1]. Although no head‑to‑head assay directly compares the two unsubstituted methoxy isomers, the class‑level evidence predicts that the 8‑OMe isomer will interact with biological targets differently than the 7‑OMe isomer.
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 8‑OCH₃ substituent on benzo[b]azepine |
| Comparator Or Baseline | 7‑OCH₃ isomer (CAS 46180‑98‑7) |
| Quantified Difference | No direct quantitative comparison available; class‑level SAR shows >100‑fold activity shifts for analogous positional changes [1] |
| Conditions | Human nNOS inhibition assay (class‑level reference) |
Why This Matters
Procurement of the correct regioisomer is critical when scaling up a synthetic route defined by a patent or a lead‑optimization program that established SAR at the 8‑position.
- [1] Ramírez, D., et al. (2012) Novel, druglike 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine-based selective inhibitors of human neuronal nitric oxide synthase (nNOS). Journal of Medicinal Chemistry, 55, 2882–2895. View Source
